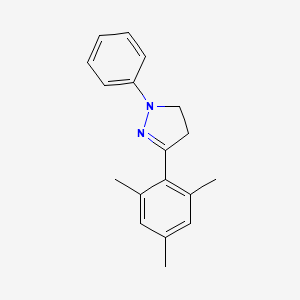

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole

描述

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole typically involves the cyclization of appropriate hydrazines with 1,3-diketones. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Cyclocondensation Reactions

The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

- Reagents : Mesityl-substituted chalcones and phenylhydrazine derivatives under microwave irradiation .

- Conditions : Basic or acidic media (e.g., glacial acetic acid at 85°C) .

- Yield : 35–55% for analogous pyrazoline derivatives .

Oxidative Aromatization

The dihydro-pyrazole core undergoes oxidative aromatization to yield fully aromatic pyrazoles:

Acetylation at N1 Position

The N1-position can be acetylated under solvent-free conditions:

- Reagents : Acetic anhydride with fly-ash:HSO catalyst .

- Yield : Up to 90% for related 1-acetyl pyrazolines .

- Mechanism : Cyclization and acetylation via nucleophilic attack by hydrazine hydrate .

Electrophilic Substitution

The mesityl group directs electrophilic substitution at the para position of the phenyl ring:

- Example : Nitration or sulfonation under mild acidic conditions (data extrapolated from similar aryl-pyrazoles) .

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form polyfunctional derivatives:

Transition Metal-Catalyzed Reactions

- Palladium Catalysis : Ring-opening of 2H-azirines with hydrazones yields polysubstituted pyrazoles (316–320 Hz coupling constants) .

- Copper-Mediated Trifluoromethylation : Forms 4-(trifluoromethyl)pyrazoles at room temperature .

Visible-Light Catalysis

Rhodamine-B catalyzes the synthesis of 4,5-dihydro-1H-pyrazoles via radical intermediates :

- Substrates : Chalcone analogs and hydrazine hydrates.

- Conditions : Blue LED irradiation, ambient temperature .

Spectroscopic Characterization

Key spectral data for 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole:

科学研究应用

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting enzymes involved in inflammatory processes.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways related to cell growth and survival.

相似化合物的比较

Similar Compounds

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole: Lacks the dihydro group, leading to different chemical properties.

4,5-Dihydro-1-phenyl-3-(2,4,6-dimethylphenyl)-1H-pyrazole: Similar structure but with fewer methyl groups on the phenyl ring.

Uniqueness

3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups on the phenyl ring may enhance its lipophilicity and affect its interaction with biological targets.

生物活性

Overview

3-Mesityl-1-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, characterized by its unique substitution pattern that influences its reactivity and biological activity. Pyrazoles are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound can be synthesized through the cyclization of hydrazines with 1,3-diketones under reflux conditions, typically using ethanol or methanol as solvents and acidic or basic catalysts. The chemical structure includes a mesityl group (2,4,6-trimethylphenyl) which enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains including E. coli and Bacillus subtilis, showing promising results comparable to standard antibiotics . In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogenic fungi like Aspergillus niger.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting enzymes involved in inflammatory pathways, similar to established anti-inflammatory drugs such as indomethacin. In animal models, compounds derived from this pyrazole have been effective in reducing edema and other inflammatory markers .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have reported that it can induce cytotoxic effects in various cancer cell lines. For example, when tested against breast cancer cells (MCF-7 and MDA-MB-231), certain derivatives exhibited significant cytotoxicity and were found to enhance the effectiveness of doxorubicin through synergistic effects . This suggests that the compound could be a valuable candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes related to inflammation and tumor progression.

- Receptor Interaction : The compound can bind to various receptors, modulating signaling pathways involved in cell growth and survival.

- Pathway Modulation : It affects key cellular pathways that regulate apoptosis and proliferation, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | Lacks dihydro group | Different chemical properties; less potent |

| 4,5-Dihydro-1-phenyl-3-(2,4,6-dimethylphenyl)-1H-pyrazole | Similar structure but fewer methyl groups | Reduced lipophilicity; lower activity |

This compound stands out due to its specific substitution pattern which enhances its biological activity compared to similar compounds .

Study on Antimicrobial Activity

In a study conducted by Burguete et al., various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis and several bacterial strains. The results indicated that certain derivatives had high activity levels comparable to standard treatments .

Study on Anticancer Effects

Another study explored the synergistic effects of pyrazoles combined with doxorubicin in breast cancer cell lines. The findings revealed enhanced cytotoxicity when these compounds were used together, highlighting their potential as adjunct therapies in cancer treatment .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, hydrazine derivatives react with mesityl-substituted ketones under acidic or basic conditions, often in ethanol or methanol solvents, followed by crystallization for purification . A green synthesis approach using vitamin B1 as a catalyst has been reported, achieving yields of 78–92% without metal catalysts or harsh conditions. Key factors include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (60–80°C optimizes cyclization), and catalyst recyclability .

Q. How is X-ray crystallography utilized in determining the structure of pyrazole derivatives?

X-ray crystallography employs programs like SHELXL for small-molecule refinement. For 3-mesityl derivatives, single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite resolves challenges like twinning or disordered substituents by iterative least-squares refinement and electron density mapping. Validation tools (e.g., PLATON) check for geometric anomalies, ensuring accurate bond length (±0.01 Å) and angle (±0.1°) measurements .

Q. What in vitro assays are used to assess the acetylcholinesterase inhibitory activity of dihydropyrazole compounds?

The Ellman assay is standard: acetylthiocholine is hydrolyzed by acetylcholinesterase (AChE), releasing thiocholine, which reacts with DTNB to produce a yellow chromophore (λ = 412 nm). IC₅₀ values are calculated using dose-response curves (typically 0.1–100 µM). For 3-mesityl derivatives, competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased Km but unchanged Vmax. Parallel assays with butyrylcholinesterase (BuChE) assess selectivity, critical for Alzheimer’s drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

Contradictions often arise from substituent effects. For example, a 4-methoxyphenyl group enhances AChE inhibition (IC₅₀ = 2.3 µM) compared to nitro-substituted analogs (IC₅₀ > 50 µM) due to improved hydrogen bonding with the catalytic serine residue . Systematic SAR studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can quantify binding affinity differences. Additionally, orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

Q. What strategies are employed to design multitarget pyrazole derivatives for neurodegenerative diseases?

Multitarget ligands combine AChE inhibition, Aβ anti-aggregation, and antioxidant properties. For example:

- AChE inhibition : Introduce a mesityl group to interact with the peripheral anionic site.

- Aβ anti-aggregation : Incorporate hydrophobic substituents (e.g., trifluoromethyl) to disrupt β-sheet formation.

- Antioxidant activity : Add catechol or methoxy groups to scavenge ROS via Nrf2 pathway activation.

In vitro neuroprotection assays using SH-SY5Y cells under H₂O₂ or Aβ₁₋₄₂-induced stress validate multifunctionality .

Q. How do spectroscopic techniques like fluorescence quenching elucidate metal ion interactions with pyrazoline sensors?

Pyrazoline derivatives exhibit solvatochromic shifts (e.g., 450 nm → 510 nm in DMSO) due to intramolecular charge transfer. For Fe³⁺ detection, fluorescence quenching occurs via a paramagnetic mechanism. Stern-Volmer plots determine quenching constants (Ksv), with static quenching confirmed by lifetime measurements (τ remains constant). DFT calculations (e.g., B3LYP/6-31G*) model the binding geometry, showing Fe³⁺ coordination to the pyrazoline nitrogen and methoxy oxygen .

Notes

- For structural analysis, cross-validate crystallographic data with computational models (e.g., Hirshfeld surface analysis).

- Methodological rigor is critical: replicate assays ≥3 times, use positive controls (e.g., donepezil for AChE), and report SEM/confidence intervals.

属性

IUPAC Name |

2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEAUUFMQKUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208817 | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60078-97-9 | |

| Record name | 1-Phenyl-3-mesityl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60078-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。